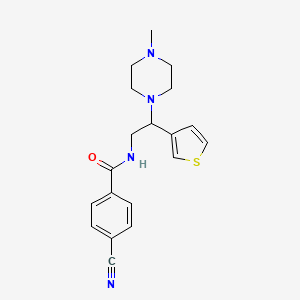

4-cyano-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide

Description

Historical Development Context

The development of this compound is rooted in the broader exploration of benzamide derivatives as dopaminergic ligands. Early work on benzamides, such as the discovery of N-arylpiperazine benzamides in the 1980s, revealed their affinity for dopamine D2-like receptors. The incorporation of a 4-cyanophenyl group into benzamide frameworks emerged as a strategy to enhance receptor binding specificity, as seen in analogs like PD128793 (PubChem CID 90654587). Concurrently, the integration of heterocyclic moieties, such as thiophene, aimed to improve metabolic stability and blood-brain barrier penetration.

The target compound’s synthesis likely followed iterative optimization efforts, where substituents on the piperazine and benzamide groups were systematically varied. For instance, studies on analogs like N-{2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl}-3-methoxybenzamide demonstrated that cyano groups at specific positions could fine-tune receptor subtype selectivity. Similarly, the substitution of pyrimidine rings with thiophene, as observed in PubChem CID 21073187, highlighted the role of sulfur-containing heterocycles in modulating ligand-receptor interactions.

Classification Within Dopaminergic Ligands

This compound belongs to the N-arylpiperazine benzamide class, a subgroup of dopamine D2-like receptor ligands. Its structure features three critical domains:

- Arylpiperazine core : The 4-methylpiperazin-1-yl group serves as a pharmacophore for orthosteric binding to dopamine receptors, a feature shared with ligands like YM-09151-2.

- Benzamide scaffold : The 4-cyanobenzamide moiety likely engages secondary binding sites (SBS) on receptor subtypes, contributing to selectivity.

- Thiophene substituent : The thiophen-3-yl group enhances lipophilicity and may stabilize interactions via π-π stacking with aromatic residues in receptor pockets.

This compound is classified as a bitopic ligand , capable of simultaneous interaction with orthosteric and allosteric receptor sites. Such ligands, including LS-3-134 and WW-III-55, exhibit enhanced selectivity for D3 over D2 receptors due to dual binding mechanisms.

Significance in Neuropharmacological Research

The compound’s significance lies in its potential to dissect D2-like receptor subtype functions. Dopamine D2 and D3 receptors share 78% sequence homology, complicating the development of selective ligands. By combining a cyanophenylbenzamide with a thiophene-modified piperazine, this compound may achieve subtype specificity through:

- Orthosteric site engagement : The methylpiperazine group interacts with conserved aspartate residues (e.g., D3.32) in transmembrane helix 3.

- SBS modulation : The 4-cyanobenzamide moiety may occupy a divergent region near extracellular loop 2, a hypothesis supported by molecular modeling of analogs.

Studies on structurally related compounds, such as KX-2-67, demonstrate that such bitopic ligands can differentially regulate receptor signaling pathways, offering insights into biased agonism. Additionally, the thiophene group’s electron-rich structure may reduce oxidative metabolism, extending in vivo half-life compared to phenyl counterparts.

Evolution as a Research Tool Compound

The evolution of this compound reflects advancements in ligand design for receptor subtype discrimination. Early benzamides, like clebopride, exhibited modest D2/D3 selectivity (Ki ratios <10-fold). Subsequent modifications introduced fluorinated arylpiperazines (e.g., WW-III-55) and thiophene substituents, achieving >500-fold D3 selectivity.

This compound’s utility is evident in two key applications:

- Receptor localization studies : Analogous radiolabeled benzamides have been used in positron emission tomography (PET) to map D3 receptor distribution in primate brains.

- Functional assays : In hemiparkinsonian rat models, structurally similar ligands reduced L-dopa-induced dyskinesias, suggesting therapeutic potential for D3-preferring compounds.

The synthesis of such ligands often employs modular strategies, such as Buchwald-Hartwig amination for piperazine-aryl coupling and EDC/HOBt-mediated amidation for benzamide formation. These methods enable rapid exploration of structure-activity relationships (SAR), as exemplified by the 3,000-fold D3 selectivity increase achieved via thiophene incorporation.

Properties

IUPAC Name |

4-cyano-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4OS/c1-22-7-9-23(10-8-22)18(17-6-11-25-14-17)13-21-19(24)16-4-2-15(12-20)3-5-16/h2-6,11,14,18H,7-10,13H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMXKAJBFAOPBOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)C#N)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the piperazine ring and subsequent functionalization. One common approach is the reaction of 4-methylpiperazine with thiophene derivatives under controlled conditions to form the intermediate compound, which is then further reacted with cyano and benzamide groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) and alkyl halides.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of cyano derivatives or other substituted benzamides.

Scientific Research Applications

This compound has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It can be used as a probe in biological studies to investigate cellular processes and interactions.

Medicine: Potential therapeutic applications include its use as a drug candidate for various diseases due to its biological activity.

Industry: It may be utilized in the development of new materials or as an intermediate in the production of other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Analogous Benzamide Derivatives

Key Observations:

- Piperazine vs.

- Substituent Effects: The 4-cyano group on the benzamide (target) may enhance electronic interactions (e.g., hydrogen bonding) compared to methoxy or trifluoromethyl groups in analogs .

- Linker Variations : Ethyl-thiophene linkers (target) vs. ethoxy-ethyl linkers (e.g., compound in ) influence molecular flexibility and steric bulk, impacting binding pocket accessibility.

Pharmacological and Physicochemical Properties

Table 3: Comparative Physicochemical Data

Key Observations:

- The target’s 4-cyano group likely reduces LogP (increased polarity) compared to chlorophenyl or trifluoromethyl analogs, improving aqueous solubility .

- Higher molecular weight analogs (e.g., ~520 Da in ) may face challenges in blood-brain barrier penetration, whereas the target’s smaller size (~380 Da) could enhance CNS bioavailability.

Receptor Binding and Selectivity

- Dopamine D3 Receptor : Compounds with 2-chlorophenyl-piperazine (e.g., ) show confirmed D3 affinity. The target’s 4-methylpiperazine may reduce off-target effects compared to halogenated aryl groups.

- Antimicrobial Activity: Thienopyrimidine analogs (e.g., ) exhibit divergent applications, underscoring the role of heterocyclic cores in target specificity.

Biological Activity

4-Cyano-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is a complex organic compound with potential applications in medicinal chemistry. Its structure includes a cyano group, piperazine moiety, and thiophene ring, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 354.47 g/mol. The structural representation is as follows:

The biological activity of this compound is likely mediated through its interaction with specific biological targets, including receptors or enzymes involved in various biochemical pathways. Compounds with similar structures have shown potential as inhibitors or modulators affecting neurotransmitter systems due to the presence of the piperazine ring.

Key Mechanisms:

- Receptor Interaction : The piperazine and thiophene components may enable binding to neurotransmitter receptors, potentially influencing signaling pathways.

- Enzyme Inhibition : Research indicates that similar benzamide derivatives can act as inhibitors for various kinases and enzymes involved in cancer progression.

In Vitro Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Compound I-8 | RET Kinase | 0.5 | |

| 4-Chloro-benzamides | Various cancers | 13.6 - 48.37 | |

| 1,2,4-Oxadiazole derivatives | MCF-7 Cell Line | 0.65 - 15.63 |

These studies indicate that derivatives of benzamides can exhibit significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties.

Case Studies

A notable case study involved the synthesis and evaluation of a related compound where it demonstrated moderate to high potency in inhibiting RET kinase activity, which is crucial for cancer cell proliferation. The study indicated that modifications to the chemical structure could enhance biological activity, highlighting the importance of structure-activity relationships in drug design.

Potential Therapeutic Applications

The unique structural features of this compound suggest several potential therapeutic applications:

- Cancer Therapy : Given its structural similarity to known kinase inhibitors, this compound may be explored as a candidate for cancer treatment.

- Neurological Disorders : The interaction with neurotransmitter systems could make it a candidate for treating conditions such as anxiety or depression.

- Antimicrobial Activity : Preliminary studies on related compounds indicate potential antimicrobial properties, warranting further investigation.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 4-cyano-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide, and how can purity be maximized?

- Methodology : Multi-step synthesis typically involves coupling a 4-cyanobenzoyl chloride with a secondary amine precursor (e.g., 2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylamine). Reverse-phase chromatography (e.g., 10% methanol/0.1% formic acid gradient) is critical for purification, achieving ~61% yield under optimized conditions . Solvent selection (e.g., dichloromethane/methanol mixtures) and pH control during amide bond formation are key to minimizing side products.

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

- Approach :

- 1H NMR : Characterize aromatic protons (δ 7.2–8.1 ppm for benzamide), thiophene protons (δ 6.8–7.5 ppm), and piperazine methyl groups (δ 2.3–2.5 ppm) in CDCl3 .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays).

- Mass Spectrometry : ESI-MS ([M+H]+ expected at ~410 m/z) confirms molecular weight .

Q. What preliminary biological screening assays are recommended for this compound?

- Protocols :

- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative strains, referencing structurally related sulfonamides with IC50 values <10 µM .

- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays, given piperazine-thiophene motifs’ affinity for ATP-binding pockets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- SAR Framework :

- Core Modifications : Compare with analogs like 4-cyano-N-(2-(furan-3-yl)ethyl)benzamide (lower metabolic stability) and 3,4-dichloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide (enhanced lipophilicity) to assess impacts of halogenation and heterocycle substitution .

- Piperazine Substitution : Test 4-ethylpiperazine or 3-hydroxyphenyl-piperazine derivatives to modulate solubility and target engagement .

Q. How can contradictory data on biological activity (e.g., varying IC50 values across studies) be resolved?

- Troubleshooting :

- Assay Conditions : Control variables like serum concentration (e.g., 10% FBS vs. serum-free) and incubation time (24–72 hr) to account for protein binding and metabolic degradation .

- Compound Stability : Perform accelerated stability studies (40°C/75% RH) with LC-MS monitoring to identify degradation products (e.g., hydrolysis of the cyano group) .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

- Experimental Design :

- Pharmacokinetics : Administer 10 mg/kg IV/orally in rodents; monitor plasma levels via LC-MS/MS. Piperazine derivatives often show t1/2 = 2–4 hr and Vd = 1.5–3 L/kg, requiring QD dosing .

- Toxicity : Assess hepatorenal function (ALT, creatinine) and hematological parameters after 14-day repeated dosing. Structural analogs report NOAEL >50 mg/kg .

Data Analysis & Technical Challenges

Q. How can molecular docking and dynamics simulations improve target identification?

- Workflow :

- Docking : Use AutoDock Vina to model interactions with dopamine D3 receptors (ΔG < -9 kcal/mol suggests strong binding). The thiophene-cyano motif may occupy hydrophobic pockets .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding mode stability; RMSD <2 Å indicates robust target engagement .

Q. What strategies mitigate crystallization challenges during X-ray structure determination?

- Crystallography Tips :

- Crystal Growth : Use vapor diffusion with PEG 4000 as precipitant. SHELXL refinement is recommended for small-molecule structures; twinning analysis may be required for piperazine-thiophene moieties .

- Data Collection : High-resolution (<1.2 Å) synchrotron data improves electron density maps for flexible side chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.